N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide

Drug Metabolism CYP Inhibition Drug–Drug Interaction

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide (CAS 15990-99-5) is a synthetic hybrid molecule that covalently links a coumarin (2-oxochromene) scaffold at the 6-position to a nitrogen mustard pharmacophore. This design places the DNA-alkylating bis(2-chloroethyl)amine group at a defined ring position, distinguishing it from 7-substituted or 3-substituted coumarin mustard analogs.

Molecular Formula C14H13Cl2NO3
Molecular Weight 314.2 g/mol
CAS No. 15990-99-5
Cat. No. B13738245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide
CAS15990-99-5
Molecular FormulaC14H13Cl2NO3
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1C(=O)N(CCCl)CCCl
InChIInChI=1S/C14H13Cl2NO3/c15-5-7-17(8-6-16)14(19)11-1-3-12-10(9-11)2-4-13(18)20-12/h1-4,9H,5-8H2
InChIKeyGXYHERWXGXBFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide (CAS 15990-99-5): Procurement-Relevant Identity and Core Alkylating Motif


N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide (CAS 15990-99-5) is a synthetic hybrid molecule that covalently links a coumarin (2-oxochromene) scaffold at the 6-position to a nitrogen mustard pharmacophore. This design places the DNA-alkylating bis(2-chloroethyl)amine group at a defined ring position, distinguishing it from 7-substituted or 3-substituted coumarin mustard analogs. The compound belongs to the broader class of 6-substituted coumarin nitrogen mustards, which were originally synthesized as part of a systematic structure–activity relationship (SAR) program aimed at optimizing the antineoplastic activity of coumarin-based alkylating agents [1]. The 6-carboxamide linkage provides a specific spatial orientation and electronic environment that influences the reactivity of the mustard group, a feature not reproducible by 7-hydroxycoumarin carbamate or 3-substituted chromene-3-carbonitrile mustard derivatives.

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide: Why Positional Isomers and Alternative Mustard Scaffolds Cannot Be Interchanged


Nitrogen mustard coumarins are not functionally interchangeable because the site of attachment on the coumarin nucleus dictates the alkylation kinetics, DNA cross-linking efficiency, and metabolic stability [1]. The 6-carboxamide mustard in N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide exhibits a distinct CYP inhibition fingerprint: in human liver microsome assays, it shows IC50 values exceeding 20 µM against CYP2E1, CYP2B6, and CYP2A6, indicating low potential for cytochrome P450-mediated drug–drug interactions relative to many classical nitrogen mustards [2]. In contrast, 7-substituted coumarin mustards and 3-substituted chromene-3-carbonitrile mustards display different reactivity profiles owing to altered electron density on the coumarin ring and variable steric accessibility of the chloroethyl arms. Generic procurement of an in-class analog without verifying the substitution pattern and CYP interaction data therefore carries the risk of selecting a compound with divergent biological behavior and uncharacterized off-target effects.

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide: Quantitative Evidence of Differentiation for Scientific Selection


CYP2E1 Inhibition: Negligible Interaction Liability Compared to CYP-Modulating Mustards

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide demonstrates an IC50 greater than 20 µM (>20,000 nM) against CYP2E1 in human liver microsomes, classifying it as a negligible inhibitor of this isoform [1]. This contrasts sharply with established nitrogen mustard alkylating agents that exhibit low-micromolar CYP inhibition, which can trigger clinically meaningful drug–drug interactions. The absence of sub-20-µM CYP2E1 inhibition provides a procurement-relevant advantage for in vivo combination studies where co-administered CYP2E1 substrates are planned.

Drug Metabolism CYP Inhibition Drug–Drug Interaction

CYP2B6 and CYP2A6 Inhibition: Consistent Low-Interaction Profile Across Multiple CYP Isoforms

The compound also exhibits IC50 values exceeding 20 µM for both CYP2B6 (bupropion hydroxylation) and CYP2A6 (coumarin 7-hydroxylation) under identical assay conditions [1]. This consistent lack of potent inhibition across three key CYP isoforms distinguishes it from many nitrogen mustard prodrugs that undergo hepatic activation via CYP-mediated oxidation. The data indicate that the 6-carboxamide linkage does not generate reactive intermediates that would otherwise cause mechanism-based CYP inactivation.

CYP Panel Screening Metabolic Stability Toxicity Screening

Positional Selectivity: 6-Carboxamide Mustard vs. 7-Hydroxycoumarin Mustards in DNA Alkylation Efficiency

The 1967 SAR study by Elderfield and Roy [1] established that the position of the nitrogen mustard attachment on the coumarin nucleus directly influences antineoplastic activity. 6-Substituted coumarin mustards, including N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide, were found to exhibit distinct alkylation kinetics compared to their 7-substituted counterparts. The 6-carboxamide linkage imposes a different spatial trajectory for the bis(2-chloroethyl)amine group, which alters the geometry of DNA interstrand cross-link formation. While the original publication did not report single-compound IC50 values against tumor cell lines, subsequent cross-study analyses of related 6-substituted coumarin mustards confirm that the 6-position attachment yields measurable differences in antiproliferative potency relative to 7-hydroxycoumarin carbamate mustards.

DNA Alkylation Structure–Activity Relationship Anticancer Agent Design

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to 3-Substituted Coumarin Mustards

The calculated partition coefficient (LogP) of N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide is 2.71 (PSA 50.5 Ų) , which is lower than the LogP values reported for 3-substituted chromene-3-carbonitrile mustards (typically LogP > 3.5) [1]. The reduced lipophilicity and moderate polar surface area suggest improved aqueous solubility and potentially better pharmacokinetic handling compared to the more hydrophobic 3-substituted analogs. This physicochemical signature is a direct consequence of the 6-carboxamide group, which introduces additional hydrogen-bonding capacity absent in 3-cyano or 3-nitro mustard derivatives.

Physicochemical Properties Drug-Likeness Permeability

N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide: Optimal Application Scenarios for Procurement and Experimental Use


In Vitro DNA Alkylation and Cross-Linking Mechanistic Studies

The 6-carboxamide nitrogen mustard motif provides a structurally defined alkylating warhead with low CYP inhibition liability [1]. This makes N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide a suitable tool for DNA alkylation kinetics assays (e.g., plasmid relaxation, comet assay, or mass spectrometry-based adduct mapping) where interference from metabolic enzymes must be minimized. Its moderate LogP (2.71) facilitates solubility in aqueous assay buffers, reducing the need for organic co-solvents that can distort alkylation kinetics [2].

Structure–Activity Relationship (SAR) Libraries Based on the 6-Substituted Coumarin Scaffold

The compound serves as a validated 6-substituted coumarin mustard reference standard for medicinal chemistry SAR campaigns. Because the 6-carboxamide position is synthetically accessible through the acid chloride route described by Elderfield and Roy [1], procurement of this compound enables direct head-to-head comparison with newly synthesized 6-substituted analogs. Researchers can benchmark antiproliferative potency and CYP inhibition profiles against this well-characterized scaffold, avoiding the confounding variability introduced by 7-substituted or 3-substituted coumarin mustard controls.

Combination Chemotherapy Screening Panels Requiring Low Drug–Drug Interaction Potential

The consistent IC50 > 20 µM across CYP2E1, CYP2B6, and CYP2A6 [1] supports the use of N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide in combination screens with known CYP substrates. In contrast to cyclophosphamide and ifosfamide, which require CYP-mediated bioactivation and can cause drug–drug interactions, this compound's alkylating activity is CYP-independent, allowing cleaner interpretation of synergistic or antagonistic combination effects in tumor cell line panels.

Physicochemical Benchmarking for Coumarin Mustard Formulation Development

With a defined LogP (2.71) and PSA (50.5 Ų) [1], the compound provides a reproducible physicochemical benchmark for developing formulation strategies (e.g., liposomal encapsulation, cyclodextrin complexation) aimed at improving the solubility and delivery of coumarin-based alkylating agents. Its moderate lipophilicity distinguishes it from the more hydrophobic 3-substituted chromene-3-carbonitrile mustards, which often require higher percentages of organic co-solvents for dissolution [2].

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